molecular formula C7H4ClF2NOS B6271505 3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile CAS No. 2694728-40-8

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile

Cat. No.: B6271505
CAS No.: 2694728-40-8
M. Wt: 223.6
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Description

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluorohydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Chlorination: The thiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or sulfuryl chloride.

    Introduction of the Difluorohydroxypropanenitrile Group: This step involves the reaction of the chlorinated thiophene with a difluorinated nitrile precursor under basic conditions to introduce the difluorohydroxypropanenitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorothiophen-3-yl)butanoic acid
  • 3-(2-chlorothiophen-3-yl)butanoic acid
  • 2-[(2-chlorothiophen-3-yl)oxy]acetic acid

Uniqueness

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is unique due to the presence of both a difluorohydroxypropanenitrile group and a chlorinated thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

2694728-40-8

Molecular Formula

C7H4ClF2NOS

Molecular Weight

223.6

Purity

90

Origin of Product

United States

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